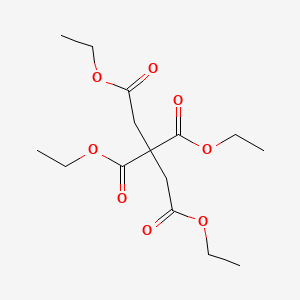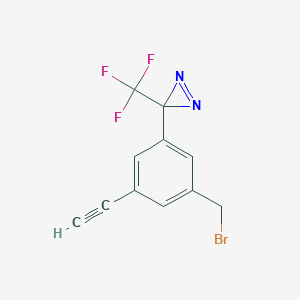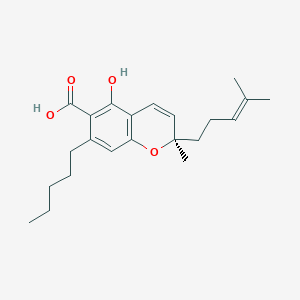![molecular formula C16H17Br2N3 B11942232 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 197962-02-0](/img/structure/B11942232.png)
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is an aromatic azo compound characterized by the presence of two bromine atoms on the phenyl ring and an azo linkage (-N=N-) connecting the phenyl ring to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization coupling reaction. The process begins with the reduction of 2,6-dibromonitrobenzene to 2,6-dibromoaniline using iron and acetic acid at elevated temperatures. The resulting 2,6-dibromoaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with N,N-diethylaniline to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers with azo-linkages, which have applications in optoelectronic devices.
Chemistry: Serves as a precursor for various organic synthesis reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The bromine atoms on the phenyl ring also contribute to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dioctylaniline
- Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
Uniqueness
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the diethylamino group also enhances its solubility and interaction with various substrates, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
197962-02-0 |
|---|---|
Formule moléculaire |
C16H17Br2N3 |
Poids moléculaire |
411.13 g/mol |
Nom IUPAC |
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
Clé InChI |
RBQUXXITCQLGHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)










![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
